
Ortho Evra
Overview
Description
Ortho Evra is a transdermal contraceptive patch containing the synthetic progestin norelgestromin (150 μg/day) and the estrogen ethinyl estradiol (EE, 20 μg/day) . Approved by the FDA in 2001, it is applied weekly to the abdomen, buttocks, upper arm, or torso, with three consecutive weeks of use followed by a patch-free week to allow withdrawal bleeding . The patch delivers hormones through the skin, achieving steady-state serum concentrations of norelgestromin (0.9 ng/mL) and EE (50 pg/mL) within 48 hours . Its mechanism includes ovulation suppression, cervical mucus thickening, and endometrial changes to prevent pregnancy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Norelgestromin is synthesized from norgestimate, a progestin used in various contraceptive formulations. The synthesis involves several steps, including the conversion of norgestimate to its active metabolite, norelgestromin. The key steps include oxime formation, reduction, and hydroxylation .
Industrial Production Methods
Industrial production of norelgestromin involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents, catalysts, and controlled temperature and pressure conditions to facilitate the chemical reactions .
Chemical Reactions Analysis
Types of Reactions
Norelgestromin undergoes various chemical reactions, including:
Oxidation: Conversion of oxime to ketone.
Reduction: Reduction of ketone to hydroxyl group.
Substitution: Introduction of functional groups to enhance biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include norelgestromin and its metabolites, which are biologically active and contribute to its contraceptive effects .
Scientific Research Applications
Efficacy
Clinical studies have shown that Ortho Evra has an efficacy rate comparable to that of traditional oral contraceptives. In pooled data from three pivotal studies involving over 3,300 women, the Pearl Index—a measure of contraceptive efficacy—demonstrated that this compound effectively prevents pregnancy when used as directed .
Comparative Efficacy
Method | Pearl Index Rate |
---|---|
This compound | 0.9 - 1.2 |
Oral Contraceptives | 0.5 - 3.0 |
Pharmacokinetics
The pharmacokinetic profile of this compound differs significantly from that of oral contraceptives. Studies indicate that the steady-state concentrations of EE are approximately 60% higher in users of this compound compared to those using oral contraceptives containing 35 mcg EE . This higher exposure may influence both efficacy and safety profiles.
Key Pharmacokinetic Findings
- Steady State Concentration (Css) : Achieved within two weeks.
- Peak Concentration (Cmax) : Approximately 25% lower than oral contraceptives.
- Area Under Curve (AUC) : Higher in patch users, indicating prolonged hormone exposure.
Adverse Effects
While this compound is generally well-tolerated, it carries some risks similar to those associated with oral contraceptives. Common adverse effects include:
- Headaches
- Nausea
- Application-site reactions
- Breast tenderness
- Increased risk of venous thromboembolism (VTE), particularly in women over 90 kg .
Case Studies and Research Insights
- Study on Adolescent Use : A multicenter study evaluated the use of this compound in adolescents, highlighting both efficacy and cycle control. The results indicated that adolescents tolerated the patch well and experienced fewer menstrual-related side effects compared to traditional methods .
- Pharmacokinetic Variability : Research comparing estrogen levels in women using this compound versus oral contraceptives found significant differences in hormone absorption and metabolism, leading to tailored recommendations for patients based on individual health profiles .
- Long-term Compliance : Studies suggest that adherence rates are higher with transdermal patches like this compound compared to daily pills, potentially leading to lower unintended pregnancy rates in real-world settings .
Mechanism of Action
Norelgestromin exerts its effects by binding to progesterone receptors in the body, mimicking the natural hormone progesterone. This binding inhibits ovulation by suppressing gonadotropins, induces changes in the endometrium to decrease the likelihood of implantation, and thickens cervical mucus to impede sperm movement . The primary molecular targets include the progesterone receptor and estrone sulfatase .
Comparison with Similar Compounds
Efficacy and Cycle Control
Ortho Evra demonstrates comparable contraceptive efficacy to combined oral contraceptives (COCs), with a pooled Pearl Index of 0.88 (perfect use) and 1.24 (typical use) across three pivotal trials . In a randomized study comparing this compound with the COC Ortho-Cyclen (norgestimate/EE), both showed similar ovulation suppression rates (6.2% vs. 7.2%) and cycle control, with breakthrough bleeding occurring in 10.5% vs. 15.0% of users, respectively . However, this compound may be less effective in women weighing >90 kg, as unintended pregnancies were more frequent in this subgroup .
Table 1: Efficacy and Cycle Control
Parameter | This compound | COCs (e.g., Ortho-Cyclen) |
---|---|---|
Pearl Index (perfect use) | 0.88 | 0.70–1.24 |
Ovulation Suppression | 93.8% | 92.8% |
Breakthrough Bleeding | 10.5% | 15.0% |
Weight Limitations | <90 kg | None |
Venous Thromboembolism (VTE) Risk
Studies conflict on VTE risk. Two epidemiological studies sponsored by Ortho-McNeil found a two-fold increased VTE risk compared to COCs containing 35 μg EE and norgestimate (OR 2.0, 95% CI 1.1–3.8), attributed to 60% higher mean serum EE levels in patch users . 1 per 200,000 users) . The FDA advises caution in women with VTE risk factors .
Other Adverse Effects
This compound users report higher rates of application-site reactions (20%) and breast symptoms (18%) compared to COCs (3% and 12%, respectively). Serious risks include pseudotumor cerebri (linked to 17 deaths from blood clots and 5 from strokes/heart attacks) .
Table 2: Adverse Event Comparison
Adverse Event | This compound | COCs |
---|---|---|
VTE Risk | 2.0–3.0x | Baseline |
Application-Site Reactions | 20% | N/A |
Breast Symptoms | 18% | 12% |
Pseudotumor Cerebri | Rare | Rare |
Pharmacokinetics and Compliance
This compound maintains adhesive reliability under heat, humidity, and exercise, with only 1.1% of patches detaching spontaneously . Compliance is superior to COCs: 90% of users achieve perfect dosing vs. 70–80% with daily pills . This is attributed to weekly administration, reducing user error .
Bone Health and Special Populations
This contrasts with COCs, which may preserve BMD in teens .
Biological Activity
Ortho Evra, a transdermal contraceptive patch, delivers two active ingredients: norelgestromin (NGMN) and ethinyl estradiol (EE) . This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy, and safety profile based on diverse studies and clinical trials.
Pharmacokinetics
Absorption and Steady State
this compound is applied to various anatomical sites, including the abdomen, buttock, upper outer arm, and upper torso. Studies indicate that both NGMN and EE reach a plateau in serum concentration approximately 48 hours after application. Steady-state concentrations are achieved within two weeks of continuous use. The pharmacokinetic parameters for NGMN and EE are summarized in Table 1.
Parameter | NGMN Cycle 1 (ng/mL) | NGMN Cycle 3 (ng/mL) | EE Cycle 1 (pg/mL) | EE Cycle 3 (pg/mL) |
---|---|---|---|---|
Css | 0.70 (39.4%) | 0.70 (41.8%) | 46.4 (38.5%) | 47.6 (36.4%) |
AUC0-168 | 107 (44.2%) | 105 (43.2%) | - | - |
Metabolism
Unlike oral contraceptives, this compound avoids first-pass metabolism due to its transdermal delivery system. NGMN is metabolized in the liver to norgestrel, which has significant binding to sex hormone-binding globulin (SHBG). This characteristic leads to a reduction in free testosterone levels compared to baseline levels in users .
Efficacy
Contraceptive Effectiveness
Clinical trials have demonstrated that this compound is effective in preventing pregnancy with a Pearl Index comparable to that of oral contraceptives. In pivotal studies involving over 1,500 women, the efficacy was consistent across various demographics . The patch's effectiveness is attributed to its ability to maintain therapeutic levels of hormones over a seven-day period.
Safety Profile
Adverse Effects
Common side effects reported include nausea, headache, breast tenderness, and skin reactions at the application site. Serious risks include thromboembolic events, particularly in women with predisposing factors such as smoking or obesity .
Case Studies
Several case studies have highlighted the safety and efficacy of this compound:
- Study on Long-term Use: In a study involving over 1,600 women using this compound for six months or longer, adverse effects were monitored closely. Results indicated that while some users experienced mild side effects, serious complications were rare .
- Comparative Study: A comparative study between this compound and oral contraceptives found no significant differences in cycle control or rates of unintended pregnancies among users of both methods .
Q & A
Basic Research Questions
Q. What methodologies are recommended for designing clinical trials assessing the contraceptive efficacy of Ortho Evra in diverse populations?
- Methodological Answer: Randomized, multicenter trials with stratification by BMI and age are critical. For example, the 20 cm² patch (this compound) was validated through a randomized study comparing three doses (10, 15, 20 cm²) against oral contraceptives, with ovulation suppression (progesterone <3 ng/mL) and cycle control as primary endpoints . Sample sizes should account for subgroup analyses (e.g., weight >90 kg), as efficacy declines in heavier individuals . Compliance metrics must include patch adhesion logs and hormonal level monitoring .
Q. What pharmacokinetic parameters differentiate transdermal ethinyl estradiol/norelgestromin delivery from oral administration?
- Methodological Answer: Steady-state ethinyl estradiol (EE) exposure (AUC0-168) with this compound is 55–60% higher than with 35 mcg EE oral contraceptives, while peak concentrations (Cmax) are 25% lower . Researchers must use LC-MS/MS assays to measure EE and norelgestromin levels, accounting for interindividual variability in absorption due to application site and environmental factors (e.g., humidity) .
Q. How is compliance measured and compared between this compound and oral contraceptives in clinical studies?
- Methodological Answer: Compliance is assessed via electronic diaries, patch adhesion checks, and plasma hormone level verification. In pooled analyses, patch users showed superior compliance (96% vs. 88% for oral contraceptives, P<0.001), attributed to weekly dosing . Studies should stratify by age and prior contraceptive experience to control for adherence biases .
Q. What criteria define ovulation suppression in this compound trials?
- Methodological Answer: Presumed ovulation is defined as serum progesterone ≥3 ng/mL in ≥1 blood sample per cycle. In Phase III trials, ovulation rates were 6.2% (patch) vs. 7.2% (oral contraceptives), with suppression confirmed via daily hormone assays .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on venous thromboembolism (VTE) risk with this compound?
- Methodological Answer: Meta-analyses must adjust for confounding factors (e.g., BMI, smoking) and study design heterogeneity. While early post-marketing studies suggested higher VTE risk due to elevated EE exposure, pooled trial data (N=4,578) showed comparable safety profiles to oral contraceptives . Sensitivity analyses should evaluate duration of use and comparator formulations .
Q. What statistical approaches optimize analysis of cycle control outcomes in this compound studies?
- Methodological Answer: Use Kaplan-Meier survival analysis for breakthrough bleeding/spotting (BTB) events, with covariates like BMI and EE exposure. In pooled data, 10.5% of patch users reported BTB vs. 15.0% with oral contraceptives by Cycle 3 . Mixed-effects models can account for intra-subject variability in menstrual patterns .
Q. How should body weight be addressed as a confounding variable in efficacy studies?
- Methodological Answer: Stratify cohorts by weight (e.g., <90 kg vs. ≥90 kg) and use multivariate regression to isolate weight effects. Trials show unintended pregnancies occurred predominantly in women >90 kg, suggesting reduced efficacy in this subgroup . Pharmacokinetic studies should correlate EE/norelgestromin levels with adipose tissue distribution .
Q. What longitudinal study designs are needed to assess bone mineral density (BMD) changes in adolescent this compound users?
- Methodological Answer: Prospective cohort studies with dual-energy X-ray absorptiometry (DXA) scans at baseline and annual intervals. A pilot study (N=23 adolescents) found no significant BMD decline over 12 months, but larger cohorts with longer follow-up (5+ years) are needed . Control for calcium intake and physical activity via validated questionnaires .
Q. Which biomarkers are most reliable for assessing ovarian activity in obese vs. non-obese this compound users?
- Methodological Answer: Combine serum progesterone, LH, and estradiol measurements with transvaginal ultrasound for follicular tracking. Studies demonstrate similar ovulation suppression in obese and non-obese women, but EE variability necessitates frequent sampling .
Q. How can meta-analyses synthesize safety data from this compound studies with heterogeneous designs?
- Methodological Answer: Apply PRISMA guidelines, subgrouping by study type (RCTs vs. observational), comparator arm, and outcome definitions. Use GRADE criteria to evaluate bias risk. For example, a 2010 meta-analysis found no significant difference in VTE risk after adjusting for surveillance bias .
Properties
IUPAC Name |
(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/b22-15+/t16-,17+,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHXLNHNDMZNMC-VTKCIJPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C/C(=N/O)/CC[C@H]34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74183-55-4, 53016-31-2 | |
Record name | Norelgestromin, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074183554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17a-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-(3E)-oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORELGESTROMIN, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM2XKY25DH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.